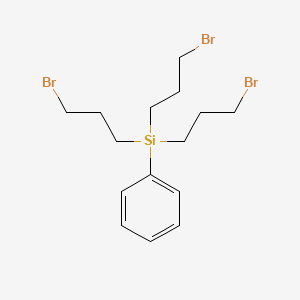
Silane, tris(3-bromopropyl)phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, tris(3-bromopropyl)phenyl-: is an organosilicon compound characterized by the presence of three 3-bromopropyl groups and one phenyl group attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Silane, tris(3-bromopropyl)phenyl- typically involves the reaction of phenyltrichlorosilane with 3-bromopropylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds as follows: [ \text{PhSiCl}_3 + 3 \text{Br(CH}_2\text{)}_3\text{MgBr} \rightarrow \text{PhSi(CH}_2\text{)}_3\text{Br}_3 + 3 \text{MgClBr} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Silane, tris(3-bromopropyl)phenyl- can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding silane with hydrogen or other reducing agents.
Hydrosilylation Reactions: It can participate in hydrosilylation reactions with alkenes or alkynes in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium alkoxides or amines in polar aprotic solvents.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Hydrosilylation: Platinum or rhodium catalysts under mild conditions.
Major Products:
Substitution: Formation of silanes with various functional groups.
Reduction: Formation of phenylsilane derivatives.
Hydrosilylation: Formation of organosilicon compounds with Si-C bonds.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Used as a precursor for catalysts in organic synthesis.
Material Science: Utilized in the preparation of silicon-based materials with specific properties.
Biology and Medicine:
Drug Delivery: Potential use in the development of silicon-based drug delivery systems.
Biocompatible Materials: Research into its use in biocompatible coatings and implants.
Industry:
Adhesives and Sealants: Employed in the formulation of adhesives and sealants with enhanced properties.
Surface Modification: Used for surface modification of various substrates to improve adhesion and durability.
Mecanismo De Acción
The mechanism of action of Silane, tris(3-bromopropyl)phenyl- in chemical reactions involves the activation of the silicon atom, which facilitates the formation of new bonds. The presence of bromine atoms makes the compound reactive towards nucleophiles, enabling substitution reactions. In hydrosilylation reactions, the silicon-hydrogen bond is activated by a catalyst, allowing the addition of silicon to unsaturated carbon-carbon bonds.
Comparación Con Compuestos Similares
Phenyltrichlorosilane: Similar structure but with chlorine atoms instead of bromine.
Tris(trimethylsilyl)silane: Contains trimethylsilyl groups instead of 3-bromopropyl groups.
Triphenylsilane: Contains three phenyl groups instead of 3-bromopropyl groups.
Uniqueness: Silane, tris(3-bromopropyl)phenyl- is unique due to the presence of both phenyl and 3-bromopropyl groups, which impart distinct reactivity and potential applications. The bromine atoms provide sites for further functionalization, making it a versatile compound in organic synthesis and materials science.
Propiedades
Número CAS |
251982-31-7 |
|---|---|
Fórmula molecular |
C15H23Br3Si |
Peso molecular |
471.1 g/mol |
Nombre IUPAC |
tris(3-bromopropyl)-phenylsilane |
InChI |
InChI=1S/C15H23Br3Si/c16-9-4-12-19(13-5-10-17,14-6-11-18)15-7-2-1-3-8-15/h1-3,7-8H,4-6,9-14H2 |
Clave InChI |
JDGXEPUIILCYLN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si](CCCBr)(CCCBr)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















